4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3-fluoro-4-methoxybenzoyl chloride with a suitable pyrrole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyridin-3-yl group contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H19FN2O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-31-19-10-9-17(12-18(19)25)22(28)20-21(16-7-3-2-4-8-16)27(24(30)23(20)29)14-15-6-5-11-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+ |
InChI Key |
GHMTUJHZPMOJCQ-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O)F |
Origin of Product |
United States |
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